molecular formula C17H15NO2S B3855856 10-(tetrahydro-2-furanylcarbonyl)-10H-phenothiazine

10-(tetrahydro-2-furanylcarbonyl)-10H-phenothiazine

Cat. No.: B3855856
M. Wt: 297.4 g/mol
InChI Key: PGELGJFBRDXBOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(tetrahydro-2-furanylcarbonyl)-10H-phenothiazine, also known as TFP, is a synthetic compound that belongs to the phenothiazine class of chemical compounds. It has been extensively studied for its potential use in scientific research applications due to its unique chemical properties and mechanism of action.

Mechanism of Action

10-(tetrahydro-2-furanylcarbonyl)-10H-phenothiazine exerts its effects through the inhibition of reactive oxygen species (ROS) and the activation of nuclear factor erythroid 2-related factor 2 (Nrf2). This leads to the upregulation of antioxidant enzymes and the reduction of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the modulation of cell signaling pathways. It has also been shown to have a protective effect on the liver and brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 10-(tetrahydro-2-furanylcarbonyl)-10H-phenothiazine is its ability to act as a potent antioxidant and anti-inflammatory agent, making it a potential therapeutic agent for a variety of diseases. However, its use in lab experiments is limited by its low solubility in water, which can make it difficult to administer and study in vivo.

Future Directions

There are several potential future directions for research on 10-(tetrahydro-2-furanylcarbonyl)-10H-phenothiazine, including its use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, its potential role in cancer treatment and prevention is an area of ongoing research. Further studies are needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.

Scientific Research Applications

10-(tetrahydro-2-furanylcarbonyl)-10H-phenothiazine has been widely used in scientific research for its ability to interact with various biological systems. It has been shown to have significant antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for a variety of diseases.

Properties

IUPAC Name

oxolan-2-yl(phenothiazin-10-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c19-17(14-8-5-11-20-14)18-12-6-1-3-9-15(12)21-16-10-4-2-7-13(16)18/h1-4,6-7,9-10,14H,5,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGELGJFBRDXBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-(tetrahydro-2-furanylcarbonyl)-10H-phenothiazine
Reactant of Route 2
10-(tetrahydro-2-furanylcarbonyl)-10H-phenothiazine
Reactant of Route 3
10-(tetrahydro-2-furanylcarbonyl)-10H-phenothiazine
Reactant of Route 4
10-(tetrahydro-2-furanylcarbonyl)-10H-phenothiazine
Reactant of Route 5
Reactant of Route 5
10-(tetrahydro-2-furanylcarbonyl)-10H-phenothiazine
Reactant of Route 6
10-(tetrahydro-2-furanylcarbonyl)-10H-phenothiazine

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